Cas no 92041-21-9 (ethyl 5-phenylpyrrolidine-3-carboxylate)

Ethyl 5-phenylpyrrolidine-3-carboxylate is a pyrrolidine-based ester compound with a phenyl substituent at the 5-position, offering versatility as a synthetic intermediate in organic and medicinal chemistry. Its structure combines a pyrrolidine ring, known for conformational flexibility, with an ethyl ester group that enhances reactivity for further derivatization. The phenyl moiety introduces aromatic character, broadening its utility in the synthesis of pharmacologically active molecules or chiral ligands. This compound is particularly valuable in the development of heterocyclic frameworks due to its balanced lipophilicity and functional group compatibility. It is commonly employed in asymmetric synthesis and as a precursor for bioactive compounds, including CNS-targeting agents.
ethyl 5-phenylpyrrolidine-3-carboxylate structure
92041-21-9 structure
Product Name:ethyl 5-phenylpyrrolidine-3-carboxylate
CAS No:92041-21-9
MF:C13H17NO2
MW:219.279583692551
MDL:MFCD11506316
CID:1971642
PubChem ID:53408319
Update Time:2025-06-08

ethyl 5-phenylpyrrolidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID ETHYL ESTER
    • ethyl 5-phenylpyrrolidine-3-carboxylate
    • 92041-21-9
    • CS-0340937
    • DB-079223
    • SB39934
    • DTXSID30696213
    • ethyl5-phenylpyrrolidine-3-carboxylate
    • MDL: MFCD11506316
    • Inchi: 1S/C13H17NO2/c1-2-16-13(15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3
    • InChI Key: PBHVLJGBLGLONL-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CNC(C2C=CC=CC=2)C1)=O

Computed Properties

  • Exact Mass: 219.125928785g/mol
  • Monoisotopic Mass: 219.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 318.9±42.0 °C at 760 mmHg
  • Flash Point: 146.7±27.9 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

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Additional information on ethyl 5-phenylpyrrolidine-3-carboxylate

Professional Introduction to Ethyl 5-phenylpyrrolidine-3-carboxylate (CAS No. 92041-21-9)

Ethyl 5-phenylpyrrolidine-3-carboxylate (CAS No. 92041-21-9) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, characterized by its ethyl ester functionality and a fused pyrrolidine ring system, serves as a versatile intermediate in the synthesis of various bioactive molecules.

The molecular structure of Ethyl 5-phenylpyrrolidine-3-carboxylate comprises a pyrrolidine core substituted with a phenyl group at the 5-position and an ethyl ester at the 3-position. This configuration imparts distinct chemical properties that make it valuable in medicinal chemistry. The presence of the phenyl ring enhances lipophilicity, while the ester group allows for further functionalization, making it a preferred building block for designing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of derivatives of Ethyl 5-phenylpyrrolidine-3-carboxylate. Researchers have been particularly intrigued by its role in developing compounds with potential applications in central nervous system (CNS) disorders. Studies have indicated that modifications to this scaffold can yield molecules with neuroprotective and anti-inflammatory properties. For instance, recent investigations have highlighted the synthesis of analogs that exhibit significant activity in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

The versatility of Ethyl 5-phenylpyrrolidine-3-carboxylate extends beyond CNS applications. It has also been explored as a precursor in the development of compounds targeting metabolic disorders. The pyrrolidine ring system is known to interact favorably with biological targets involved in glucose metabolism and lipid synthesis. Consequently, derivatives of this compound have shown promise in preclinical studies as potential treatments for type 2 diabetes and hyperlipidemia.

Another area where Ethyl 5-phenylpyrrolidine-3-carboxylate has made notable contributions is in the field of oncology. The structural motif present in this compound has been incorporated into molecules designed to inhibit specific kinases involved in cancer cell proliferation. Preliminary results from cell-based assays suggest that certain derivatives exhibit potent antitumor activity by disrupting key signaling pathways that drive cancer growth. These findings have opened new avenues for further exploration and development of novel chemotherapeutic agents.

The synthetic methodologies for preparing Ethyl 5-phenylpyrrolidine-3-carboxylate have also seen significant advancements. Modern synthetic routes leverage catalytic processes and green chemistry principles to enhance efficiency and sustainability. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the pyrrolidine ring system with high regioselectivity. Additionally, solvent-free reactions and microwave-assisted synthesis have been explored to minimize waste and reduce reaction times.

The pharmacokinetic properties of derivatives of Ethyl 5-phenylpyrrolidine-3-carboxylate are another critical aspect that has been extensively studied. Researchers have focused on optimizing bioavailability by modifying substituents on the phenyl ring and ester group. Computational modeling techniques have played a crucial role in predicting how structural changes will affect absorption, distribution, metabolism, and excretion (ADME) profiles. These insights have guided the design of more effective drug candidates with improved pharmacokinetic profiles.

In conclusion, Ethyl 5-phenylpyrrolidine-3-carboxylate (CAS No. 92041-21-9) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with potential therapeutic applications across multiple disease areas. As research continues to uncover new derivatives and their pharmacological effects, this compound is poised to remain at the forefront of drug discovery efforts.

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